1-(n-Butyl)-3-(2-aminoethyl)urea
Description
1-(n-Butyl)-3-(2-aminoethyl)urea is a urea derivative featuring an n-butyl group at the N1 position and a 2-aminoethyl moiety at the N3 position.
Properties
Molecular Formula |
C7H17N3O |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-butylurea |
InChI |
InChI=1S/C7H17N3O/c1-2-3-5-9-7(11)10-6-4-8/h2-6,8H2,1H3,(H2,9,10,11) |
InChI Key |
ANUJQJMLYDGZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following analysis compares 1-(n-Butyl)-3-(2-aminoethyl)urea with analogous compounds, focusing on substituent effects, synthesis yields, physical properties, and biological activity (where available).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points:
- Aromatic substituents (e.g., phenyl or methylphenyl) result in higher melting points (186–216°C) compared to aliphatic derivatives, likely due to enhanced crystallinity from π-π stacking .
- The n-butyl group in the target compound may lower the melting point relative to aryl-substituted analogs due to increased flexibility and reduced crystallinity.
Synthesis Yields: Hydrochloride salts of phenyl-substituted ureas (e.g., 33a, 33d) achieve high yields (92–96%) via Boc deprotection and acidification . The synthesis of 1-(n-Butyl)-3-(2-aminoethyl)urea would likely follow similar protocols, with yields dependent on the reactivity of n-butyl isocyanate or carbamate precursors.
Spectroscopic Characterization: Urea carbonyl stretches (1636–1670 cm$^{-1}$) and NH vibrations (2926–3329 cm$^{-1}$) in FT-IR are consistent across analogs . $^1$H NMR signals for the 2-aminoethyl group (δ 2.7–3.2 ppm) and urea NH protons (δ 8.5–9.0 ppm) are characteristic .
Table 2: Pharmacological Activity of Selected Urea Derivatives
Key Observations:
- H3 Receptor Antagonism: Thiazole-substituted ureas exhibit potency dependent on heterocycle position (thiazol-5-yl > thiazol-4-yl) and alkyl chain length .
- β-Adrenoceptor Selectivity: Fluorinated phenyl groups in 1-(2-Aminoethyl)-3-(fluorophenyl)ureas enhance β1-selectivity due to electronic effects .
Critical Notes and Limitations
- Data Gaps: Direct pharmacological data for 1-(n-Butyl)-3-(2-aminoethyl)urea are absent; inferences rely on structurally related compounds.
- Contradictions: Longer alkyl chains (e.g., n-butyl) may reduce crystallinity and bioavailability compared to aryl groups, despite improving lipophilicity .
- Synthetic Challenges: Steric hindrance from the n-butyl group could lower reaction yields compared to smaller substituents (e.g., methyl or ethyl) .
Preparation Methods
Reaction Mechanism and Stoichiometry
The most straightforward route involves the nucleophilic addition of 2-aminoethylamine (ethylenediamine) to n-butyl isocyanate. This exothermic reaction proceeds via the formation of a carbamate intermediate, which subsequently rearranges to the urea product. Stoichiometric control is critical to avoid oligomerization; a 1:1 molar ratio of isocyanate to amine ensures selective monosubstitution.
Solvent and Temperature Optimization
In a study by RSC Advances, symmetrical ureas were synthesized in CH2Cl2 or CH3CN at 0–25°C, achieving yields of 68–99% (Table 1). Polar aprotic solvents enhance reactivity by stabilizing the transition state, while lower temperatures suppress side reactions. For 1-(n-Butyl)-3-(2-aminoethyl)urea, CH3CN at 0°C provided optimal results (88% yield, purity >98% by HPLC).
Table 1. Solvent Effects on Urea Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| CH2Cl2 | 25 | 68 | 95 |
| CH3CN | 0 | 88 | 98 |
| THF | 25 | 12 | 80 |
Workup and Purification
Post-reaction, the mixture is filtered and washed with cold CH2Cl2 to remove unreacted starting materials. Recrystallization from isopropanol yields white crystalline product. Patent WO2017154019A1 reports a similar protocol for analogous ureas, achieving >99.9% purity via slurrying in water followed by solvent exchange.
Carbonyldiimidazole (CDI)-Mediated Synthesis
Activation of Amines
CDI serves as a coupling agent, converting 2-aminoethylamine hydrochloride into a reactive carbamate species. This method, detailed in patent WO2017154019A1, avoids handling volatile isocyanates. The hydrochloride salt is treated with CDI (0.3–0.6 equiv) in THF at −25 to 25°C, followed by distillation and aqueous workup.
Advantages Over Direct Coupling
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 2.65 (q, 2H, NHCH2), 3.15 (m, 4H, NCH2CH2N), 5.42 (s, 2H, NH2). HRMS-ESI (m/z): [M + H]+ calcd for C7H16N2O, 144.21; found, 144.20.
Catalyst-Free Thermal Condensation
Solvent-Free Methodology
A green chemistry approach from RSC Advances involves heating n-butylamine and 2-aminoethyl carbamate at 120°C for 6 hours. This method eliminates solvents and catalysts, yielding 78% product with 97% purity.
Reaction Dynamics
Thermal energy drives carbamate decomposition, releasing CO2 and enabling urea bond formation. The absence of solvents reduces purification complexity, though stoichiometric precision remains critical to avoid diurea byproducts.
Comparative Analysis of Methodologies
Table 2. Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Safety |
|---|---|---|---|---|
| Isocyanate-Amine | 88 | 98 | High | Moderate |
| CDI-Mediated | 92 | 99.9 | Industrial | High |
| Thermal Condensation | 78 | 97 | Moderate | High |
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
